Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether
Brand Name: Vulcanchem
CAS No.: 59518-09-1
VCID: VC11686175
InChI: InChI=1S/C6H9.BrH.Mg/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1
SMILES: C1C[CH-]C=CC1.[Mg+2].[Br-]
Molecular Formula: C6H9BrMg
Molecular Weight: 185.34 g/mol

Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether

CAS No.: 59518-09-1

Cat. No.: VC11686175

Molecular Formula: C6H9BrMg

Molecular Weight: 185.34 g/mol

* For research use only. Not for human or veterinary use.

Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether - 59518-09-1

Specification

CAS No. 59518-09-1
Molecular Formula C6H9BrMg
Molecular Weight 185.34 g/mol
IUPAC Name magnesium;cyclohexene;bromide
Standard InChI InChI=1S/C6H9.BrH.Mg/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1
Standard InChI Key HFRJFSCGQSEVKO-UHFFFAOYSA-M
SMILES C1C[CH-]C=CC1.[Mg+2].[Br-]
Canonical SMILES C1C[CH-]C=CC1.[Mg+2].[Br-]

Introduction

Structural and Physicochemical Properties

Cyclohex-2-en-1-ylmagnesium bromide belongs to the class of alkenyl Grignard reagents, characterized by a magnesium atom bonded to a cyclohexenyl group and a bromide counterion. Its molecular formula, C₆H₉BrMg, corresponds to a molecular weight of 185.34 g/mol. The reagent’s reactivity stems from the nucleophilic carbon-magnesium bond, which facilitates attacks on electrophilic centers such as carbonyl carbons, halides, and unsaturated systems.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number59518-09-1
Molecular FormulaC₆H₉BrMg
Molecular Weight185.34 g/mol
Standard Concentration0.50 M in diethyl ether
StabilityMoisture- and oxygen-sensitive

The cyclohexene ring introduces steric and electronic effects that modulate reactivity. Conjugation between the double bond and the magnesium center enhances stabilization of transition states during nucleophilic additions.

ComponentQuantityRole
Cyclohex-2-en-1-yl bromide100 mmol (16.3 g)Substrate
Magnesium turnings110 mmol (2.67 g)Reducing agent
Diethyl ether70 mL (dry) + 500 mLSolvent
Iodine40–50 mgReaction initiator

Reaction Mechanisms and Kinetic Studies

Nucleophilic Addition Pathways

The reagent’s nucleophilic carbon attacks electrophiles such as carbonyl compounds, epoxides, and carbon dioxide. For example, reaction with CO₂ forms cyclohex-2-enecarboxylic acid after acidic workup :

Reaction with CO₂:

Cyclohex-2-en-1-ylMgBr+CO2Et2OCyclohex-2-enecarboxylate MgBrH3O+Cyclohex-2-enecarboxylic acid\text{Cyclohex-2-en-1-ylMgBr} + \text{CO}_2 \xrightarrow{\text{Et}_2\text{O}} \text{Cyclohex-2-enecarboxylate MgBr} \xrightarrow{\text{H}_3\text{O}^+} \text{Cyclohex-2-enecarboxylic acid}

Kinetic studies suggest a two-step mechanism: (1) rapid nucleophilic attack forming an alkoxide intermediate and (2) protonation to yield the final product.

Radical Mechanisms in Cross-Coupling

Recent work by Antonacci et al. demonstrated that manganese-catalyzed cross-couplings between aryl halides and Grignard reagents, including cyclohex-2-en-1-ylmagnesium bromide, proceed via a radical SRN1 mechanism . This pathway involves single-electron transfers from a manganate complex to generate aryl radicals, which subsequently couple with the Grignard reagent.

Key Evidence:

  • Radical clock experiments with cyclopropyl-substituted substrates showed ring-opening, confirming radical intermediacy .

  • Electron-withdrawing groups (e.g., CN, COOMe) on aryl halides enhance reactivity by stabilizing radical intermediates .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The reagent’s ability to form C–C bonds is exploited in synthesizing complex alkanes and cycloalkanes. For instance, coupling with ketones yields tertiary alcohols, while reactions with esters produce ketones after hydrolysis .

Table 3: Representative Reactions

ElectrophileProductYield (%)
CO₂Cyclohex-2-enecarboxylic acid65
Acetophenone1-Cyclohex-2-enyl-1-phenylethanol78
Methyl acrylateCyclohex-2-enyl propanoate82

Cycloisomerization Reactions

In the presence of transition-metal catalysts, cyclohex-2-en-1-ylmagnesium bromide facilitates cycloisomerizations of enynes to polycyclic frameworks. These reactions are pivotal in synthesizing natural product cores, such as terpenes and alkaloids.

Industrial and Pharmaceutical Relevance

Drug Intermediate Synthesis

The reagent’s cyclohexenyl group is integral to synthesizing bioactive molecules. For example, it serves as a precursor to cyclohexenyl-containing antivirals and anti-inflammatory agents.

Material Science Applications

Functionalized cyclohexene derivatives, accessible via Grignard chemistry, are employed in polymer cross-linking and liquid crystal formulations.

Challenges and Future Directions

Despite its utility, the reagent’s moisture sensitivity and limited stability in tetrahydrofuran (THF) necessitate stringent handling. Future research aims to develop stabilized formulations and catalytic systems that enhance its efficiency in asymmetric synthesis .

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